1-acetyl-N-cyclopropylazetidine-3-carboxamide

Description

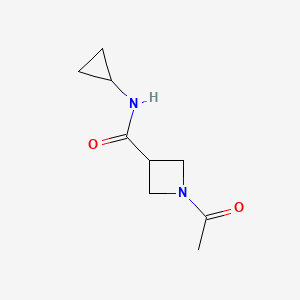

1-Acetyl-N-cyclopropylazetidine-3-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring substituted with an acetyl group at position 1 and a cyclopropylcarboxamide moiety at position 2. The azetidine ring introduces conformational constraints, which can enhance binding specificity compared to larger heterocycles like piperidine or pyrrolidine. Its molecular formula is C$9$H${13}$N$3$O$2$, with a molecular weight of 195.22 g/mol (calculated).

Properties

IUPAC Name |

1-acetyl-N-cyclopropylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(12)11-4-7(5-11)9(13)10-8-2-3-8/h7-8H,2-5H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZJLCLNHIIGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-cyclopropylazetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclopropanecarboxylic acid derivatives with acetylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for azetidines, including this compound, often involve large-scale cyclization reactions. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

1-Acetyl-N-cyclopropylazetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the presence of electron-withdrawing groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-azetidines, while reduction can produce amine derivatives.

Scientific Research Applications

1-Acetyl-N-cyclopropylazetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-cyclopropylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-acetyl-N-cyclopropylazetidine-3-carboxamide, we compare it to structurally related compounds, focusing on ring size, substituent effects, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Ring Strain and Conformational Rigidity :

- The azetidine core in the target compound imposes significant ring strain compared to the six-membered rings in cyclohexane () or piperidine derivatives (). This strain enhances reactivity and binding specificity but may reduce metabolic stability .

- Piperidine derivatives (e.g., ) exhibit greater conformational flexibility, which can improve bioavailability but reduce target selectivity.

The acetyl group in the azetidine derivative may participate in hydrogen bonding, a feature absent in the cyclohexane-based compound (), which relies on lipophilic interactions .

Pharmacological Potential: Azetidine derivatives are increasingly explored in kinase inhibitors due to their ability to mimic transition-state geometries. In contrast, piperidine-based compounds () are common in CNS-targeting drugs owing to their blood-brain barrier permeability . The cyclohexane derivative () lacks polar groups, making it more suited for hydrophobic binding pockets in enzymes like cytochrome P450 .

Biological Activity

1-acetyl-N-cyclopropylazetidine-3-carboxamide is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

- IUPAC Name : this compound

- Molecular Formula : C9H14N2O2

- CAS Number : 1421461-99-5

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 1-aminocyclopropanecarboxylic acid derivatives, with acetylating agents. The process often requires specific catalysts and solvents to optimize yield and purity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The unique structural features of this compound allow it to modulate enzyme activities, which can influence various biochemical pathways. This mechanism is crucial for its potential therapeutic applications.

Pharmacological Potential

Recent studies suggest that this compound may serve as a pharmacophore in drug design, particularly targeting specific enzymes or receptors involved in disease processes. Its ability to fit into active sites of enzymes suggests a potential for inhibitory or modulatory effects on enzyme activity, which could lead to therapeutic benefits in various conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Azetidine-3-carboxylic acid | Azetidine derivative | Used in peptide synthesis and pharmaceuticals |

| N-acetylazetidine | Azetidine derivative | Precursor for complex molecules and polymers |

| Cyclopropylazetidine | Azetidine derivative | Explored for medicinal chemistry applications |

The comparative analysis indicates that while similar compounds share the azetidine framework, the specific functional groups in this compound confer unique reactivity and biological properties that may be advantageous for therapeutic development.

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of azetidine derivatives, this compound was tested against a panel of enzymes involved in metabolic pathways. The results indicated significant inhibitory activity against certain enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders. The study utilized kinetic assays to determine the IC50 values, demonstrating effective inhibition at micromolar concentrations.

Case Study 2: Pharmacokinetics and Bioavailability

Another case study focused on the pharmacokinetic profile of this compound. Researchers assessed its absorption, distribution, metabolism, and excretion (ADME) properties using animal models. The findings revealed favorable bioavailability and a moderate half-life, indicating potential for further development as an oral therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.